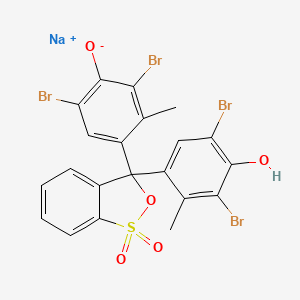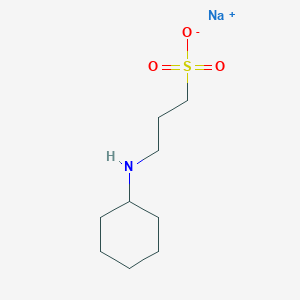
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt
Übersicht
Beschreibung
8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt, also known as ANTS, is a highly negatively charged dye with an amino group . It is a polyanionic dye often coupled with the cationic quencher DPX for membrane fusion or permeability assays, including complement-mediated immune lysis .
Synthesis Analysis
The synthesis of ANTS involves the reaction of the reducing end of carbohydrates with the primary amino group of the ANTS molecule, forming a Schiff base. This Schiff base can then be reduced by sodium cyanoborohydride to a secondary amine . This reductive amination reaction is acid-catalyzed, so the pH of the reaction solution can alter the kinetics and the degree of derivatization of the carbohydrate by ANTS .Molecular Structure Analysis
The empirical formula of ANTS is C10H7NNa2O9S3 . The molecular weight is 427.34 . The SMILES string representation is [Na+].[Na+].Nc1cc(cc2cc(cc(c12)S([O-])(=O)=O)S([O-])(=O)=O)S(O)(=O)=O .Chemical Reactions Analysis
ANTS is often used in combination with the cationic quencher DPX for membrane fusion or permeability assays . The fluorescence of ANTS has been shown to be effectively quenched by Thallium and Cesium ions .Physical And Chemical Properties Analysis
ANTS is soluble in 15% acetic acid and water . It has a fluorescence λex of 356 nm and λem of 512 nm in 0.1 M phosphate pH 7.0 .Wissenschaftliche Forschungsanwendungen
Electrophoretic Analysis : 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt (hereafter referred to as ANTS) has been used in capillary electrophoresis for the separation of oligosaccharides. Studies demonstrate its utility in derivatizing hydrolyzates of dextran, mannan, xylan, and chitin, allowing for effective electrophoretic separation and two-dimensional mapping of oligosaccharide derivatives (Che et al., 1998); (Xia Qichang, 1999).
Ion Transport and Transmembrane Pores : ANTS has been involved in studies of synthetic supramolecules for ion transport and pore formation. It is used in the context of investigating the formation of transmembrane pores with internal carboxylate clusters, demonstrating its relevance in studies of membrane biology and synthetic biology (Das & Matile, 2002).
Fluorescent Sensing : ANTS is used in fluorescent sensing applications. For example, its derivatives have been employed in the colorimetric and turn-on fluorescent detection of amino acids like arginine and lysine in aqueous solutions, showcasing its potential in biochemical assays and diagnostics (Bhosale et al., 2017).
Analysis of Polysaccharides and Glycosylation : ANTS has been instrumental in the analysis of polysaccharides and glycosylation patterns. It has been used for the labeling of carbohydrates in studies involving capillary electrophoresis and mass spectrometry, contributing to our understanding of carbohydrate chemistry and biochemistry (Krenkova et al., 2020); (Xiaoqian, 2013).
Detection of Mg2+ Ions : A novel fluorescent film based on ANTS has been synthesized for selective detection of Mg2+ ions, indicating its potential in developing sensors for specific metal ions (Jin et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
ANTS has been used in various applications such as membrane fusion or permeability assays, and as a neuronal tracer . It has also been used in the study of 8-aminonaphthalene-1,3,6-trisulfonate-anchored Zn-Al-CO3-layered double hydroxide particles as a fluorescent probe for sensing of folic acid . Future research may continue to explore its potential applications in biological and chemical studies.
Eigenschaften
IUPAC Name |
disodium;4-amino-5-sulfonaphthalene-2,7-disulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO9S3.2Na.H2O/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQQIMSTUAWPS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O)S(=O)(=O)[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NNa2O10S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5398-34-5 | |
| Record name | Disodium hydrogen 8-aminonaphthalene-1,3,6-trisulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride](/img/structure/B7881430.png)
![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B7881446.png)











